molecular formula C12H17N3O2S B12479856 1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one

1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one

Cat. No.: B12479856
M. Wt: 267.35 g/mol
InChI Key: KSKADVBGNDETMZ-UHFFFAOYSA-N
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Description

1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a morpholine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group and the methyl group. The final step involves the addition of the sulfanyl group and the propan-2-one moiety. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
  • 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one
  • 1-[6-Methyl-2-(phenylamino)-4-pyrimidinyl]-2-propanone

Uniqueness

1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

1-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylpropan-2-one

InChI

InChI=1S/C12H17N3O2S/c1-9-7-11(15-3-5-17-6-4-15)14-12(13-9)18-8-10(2)16/h7H,3-6,8H2,1-2H3

InChI Key

KSKADVBGNDETMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C)N2CCOCC2

Origin of Product

United States

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